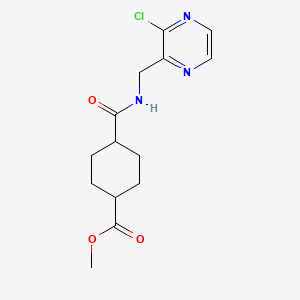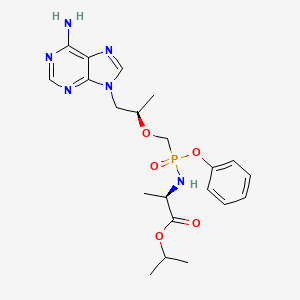
(R)-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of benzylamine with (S)-2-methylpent-4-enoyl chloride in the presence of a base, followed by cyclization to form the oxazolidinone ring . Another approach involves the use of urea and ethanolamine reagents under microwave irradiation, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed N-arylation of oxazolidinones with aryl bromides has been reported to produce high yields of the desired compounds . Additionally, solvent-free conditions and the use of ionic liquids as catalysts have been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: N-arylation and other substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . Reaction conditions often involve mild temperatures and pressures to maintain the integrity of the oxazolidinone ring.
Major Products
The major products formed from these reactions are typically substituted oxazolidinones with varying functional groups, which can be further utilized in medicinal chemistry and other applications .
科学的研究の応用
®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of ®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thus inhibiting protein synthesis . This unique mechanism makes it effective against a wide range of Gram-positive bacteria .
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Sutezolid: An oxazolidinone under investigation for its potential to treat tuberculosis.
Uniqueness
®-4-benzyl-3-((S)-2-methylpent-4-enoyl)oxazolidin-2-one is unique due to its specific chiral configuration, which can provide higher selectivity and potency in its applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
特性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
(4R)-4-benzyl-3-[(2S)-2-methylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H19NO3/c1-3-7-12(2)15(18)17-14(11-20-16(17)19)10-13-8-5-4-6-9-13/h3-6,8-9,12,14H,1,7,10-11H2,2H3/t12-,14+/m0/s1 |
InChIキー |
QWFHQCNYEQKNGE-GXTWGEPZSA-N |
異性体SMILES |
C[C@@H](CC=C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
正規SMILES |
CC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


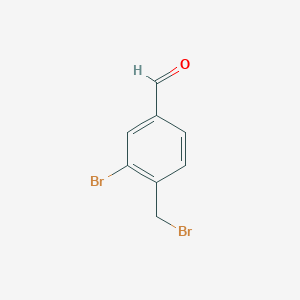
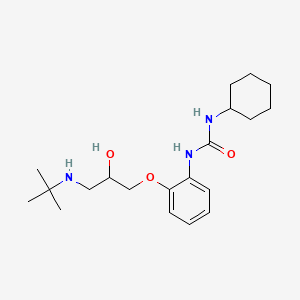
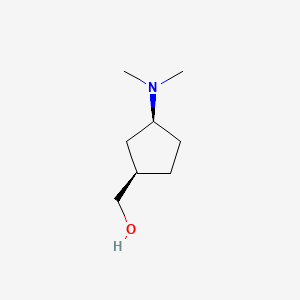
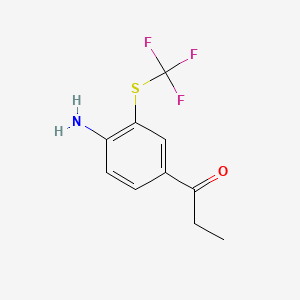
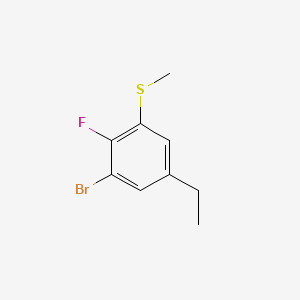
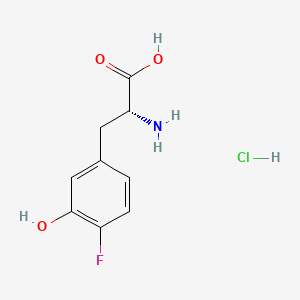
![(2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(triphenylmethoxy)butanoic acid](/img/structure/B14040605.png)
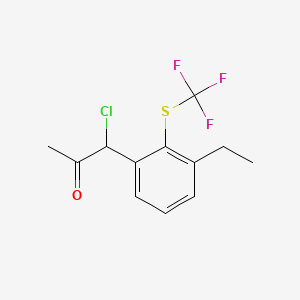
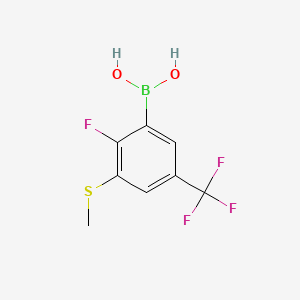
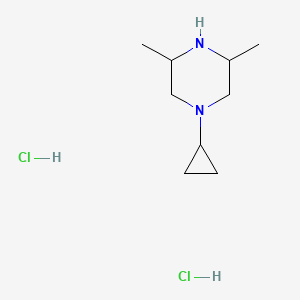
![2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14040616.png)
